4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride
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Overview
Description
4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a benzene ring substituted with hydroxyl and methoxy groups, and an isoquinoline moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Substitution Reactions: The benzene ring is functionalized with hydroxyl and methoxy groups through electrophilic aromatic substitution reactions.
Coupling Reaction: The isoquinoline moiety is then coupled with the substituted benzene ring using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.
Reduction: Reduction of the isoquinoline moiety can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The methoxy and hydroxyl groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydroxide (NaOH) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to natural isoquinoline alkaloids makes it a valuable tool in biochemical studies.
Medicine
Medically, this compound and its derivatives have potential therapeutic applications. They can be explored for their pharmacological properties, such as anti-inflammatory, antioxidant, and neuroprotective effects.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target proteins, while the isoquinoline moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure without the benzene ring substitution.
Tetrahydroisoquinoline: A reduced form of isoquinoline.
Quinoline: Similar structure but with a nitrogen atom in a different position.
Uniqueness
The uniqueness of 4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol lies in its combined structural features. The presence of both hydroxyl and methoxy groups on the benzene ring, along with the isoquinoline moiety, provides a versatile platform for various chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22ClNO4 |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H21NO4.ClH/c1-19-6-5-12-9-18(23-2)17(22)10-13(12)14(19)7-11-3-4-15(20)16(21)8-11;/h3-4,8-10,14,20-22H,5-7H2,1-2H3;1H |
InChI Key |
CMYVVORANBZHOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC.Cl |
Origin of Product |
United States |
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